2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine
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Overview
Description
2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a piperazine ring, which is further substituted with a thienylsulfonyl group
Mechanism of Action
Target of Action
The primary target of the compound 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition results in changes in the cellular processes controlled by these enzymes .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are responsible for cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this inhibition are a decrease in these cellular processes .
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in its anticancer potential . By inhibiting protein kinases, this compound can control cell growth and differentiation, potentially preventing the uncontrolled cell growth seen in cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine typically involves the reaction of a pyrimidine derivative with a piperazine derivative, followed by the introduction of a thienylsulfonyl group. One common method involves the use of thiophene-2-sulfonyl chloride as the sulfonylating agent. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine-pyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced piperazine-pyrimidine compounds, and various substituted pyrimidines .
Scientific Research Applications
2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Thiophene-2-sulfonyl)-piperazin-1-yl]-pyrimidine
- 2-[(4-Pyrimidin-2-ylpiperazinyl)sulfonyl]thiophene
Uniqueness
2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the thienylsulfonyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c17-20(18,11-3-1-10-19-11)16-8-6-15(7-9-16)12-13-4-2-5-14-12/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCVVSBFCOBOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348064 |
Source
|
Record name | 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496777-51-6 |
Source
|
Record name | 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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